molecular formula C24H26N6O6S B10959527 ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10959527
M. Wt: 526.6 g/mol
InChI Key: XDLAIKNWNQZUND-UHFFFAOYSA-N
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Description

Ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the quinazolinone moiety: This step requires the use of specific reagents and catalysts to attach the quinazolinone group to the pyrazole ring.

    Formation of the tetrahydropyrimidine ring: This step involves the cyclization of intermediates to form the tetrahydropyrimidine ring.

    Final esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and quinazolinone moieties, using appropriate nucleophiles or electrophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H26N6O6S

Molecular Weight

526.6 g/mol

IUPAC Name

ethyl 4-(1-ethylpyrazol-4-yl)-6-[[3-(2-methoxy-2-oxoethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H26N6O6S/c1-4-29-11-14(10-25-29)20-19(22(33)36-5-2)17(26-23(34)28-20)13-37-24-27-16-9-7-6-8-15(16)21(32)30(24)12-18(31)35-3/h6-11,20H,4-5,12-13H2,1-3H3,(H2,26,28,34)

InChI Key

XDLAIKNWNQZUND-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4C(=O)N3CC(=O)OC)C(=O)OCC

Origin of Product

United States

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